N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Description
This compound features a pyrimidine core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group at the 4-position and a 3-(thiophen-3-yl)-1,2,4-oxadiazole moiety at the 5-position. Though direct synthetic data for this compound are absent in the evidence, analogous compounds (e.g., bromophenyl- or biphenyl-substituted derivatives) suggest synthetic routes involving palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3S/c1-2-14-15(25-10-24-14)5-11(1)6-20-17-13(7-19-9-21-17)18-22-16(23-26-18)12-3-4-27-8-12/h1-5,7-9H,6,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWOTZXBEYMSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC=C3C4=NC(=NO4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[d][1,3]dioxole ring, the thiophene ring, and the pyrimidine ring, followed by their coupling through various organic reactions such as nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
Compound 1 : N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine (C₂₀H₁₄BrN₃O₂S)
- Key Features: Thieno[2,3-d]pyrimidine core with a 4-bromophenyl group.
- Properties : Molecular weight 440.32 g/mol; melting point 149–152°C; synthesized via nucleophilic substitution (79% yield) using DIPEA/DMF .
- Comparison : The bromophenyl group increases hydrophobicity compared to the oxadiazole-thiophene in the target compound. This may reduce solubility but enhance membrane permeability.
Compound 2 : N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-((3',5'-dimethoxy-5-methyl-[1,1'-biphenyl]-2-yl)thio)phenyl)thieno[2,3-d]pyrimidin-4-amine (C₃₅H₂₉N₃O₄S₂)
- Key Features : Biphenyl-thioether substituent.
- Properties : Molecular weight 619.75 g/mol; 56% yield via Pd-catalyzed coupling .
- Comparison : The biphenyl-thioether group introduces steric bulk, likely reducing metabolic stability compared to the smaller oxadiazole-thiophene unit in the target compound.
Role of the 1,2,4-Oxadiazole Moiety
Compound 3 : 3-(3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride (SLF108185117)
- Key Features : 1,2,4-Oxadiazole linked to a decylphenyl chain.
Benzo[d][1,3]dioxol-Containing Analogs
Compound 4 : (±)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1)
- Key Features : Butanamine backbone with dual benzo[d][1,3]dioxol groups.
- Comparison : The lack of a pyrimidine or oxadiazole ring in IPR-1 reduces planarity and hydrogen-bonding capacity, likely diminishing binding affinity compared to the target compound .
Compound 5 : N-(Benzo[d][1,3]dioxol-5-ylmethyl)-7-(trifluoromethyl)quinolin-4-amine
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted Solubility (LogS) |
|---|---|---|---|
| Target Compound | ~450–470* | Oxadiazole-thiophene | Moderate (~-4.5) |
| Compound 1 | 440.32 | Bromophenyl | Low (~-5.2) |
| Compound 3 (SLF108185117) | 396.94 | Decylphenyl | Very Low (~-6.0) |
| Compound 5 | ~350–370* | Trifluoromethyl | Moderate (~-4.8) |
*Estimated based on structural analogs.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The compound features a complex structure combining a benzo[d][1,3]dioxole moiety and a thiophene ring, which are known to enhance biological interactions through various mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.37 g/mol. The presence of the benzo[d][1,3]dioxole and thiophene rings suggests potential for various pharmacological activities due to their established roles in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₄O₃S |
| Molecular Weight | 342.37 g/mol |
| CAS Number | Not specified |
| Melting Point | Not available |
| Solubility | Moderate in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The benzo[d][1,3]dioxole moiety may facilitate binding to receptor sites or enzymes involved in critical signaling pathways. The thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating their activity and influencing cellular responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole structures. For instance, research has shown that derivatives with similar moieties exhibit significant cytotoxic effects against various cancer cell lines. In one study, compounds with similar structures demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy in inhibiting tumor growth while maintaining low toxicity towards normal cells .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|---|
| This compound | HepG2 | 2.38 | 7.46 |
| Similar Compound A | HCT116 | 1.54 | 8.29 |
| Similar Compound B | MCF7 | 4.52 | 4.56 |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties as well. Compounds with similar frameworks have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators such as prostaglandins .
Table 2: COX Inhibition Activity
| Compound | COX Inhibition (%) | Comparison Drug (Diclofenac) |
|---|---|---|
| This compound | 68% | 70% |
| Similar Compound C | 59% | 65% |
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzo[d][1,3]dioxole derivatives for their anticancer activity against human cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction mechanisms. Results indicated that the presence of both the dioxole and thiophene moieties significantly enhanced the compounds' ability to induce apoptosis in cancer cells while sparing normal cells from cytotoxic effects .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
